2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid

説明

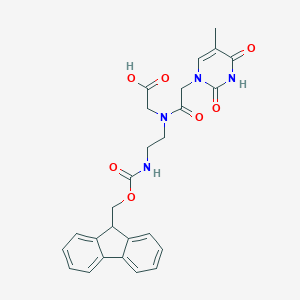

This compound is a specialized peptide nucleic acid (PNA) monomer designed for solid-phase synthesis applications. Its structure includes:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A widely used protecting group in peptide synthesis, enabling orthogonal deprotection under mild basic conditions .

- 5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety: A thymine analog, facilitating base-pairing with adenine in nucleic acid hybridization .

- Acetic acid backbone: Provides solubility in polar solvents and compatibility with coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

The compound is primarily utilized in the synthesis of PNA oligomers for antisense therapies, molecular probes, and diagnostic tools due to its enzymatic stability and strong hybridization affinity .

特性

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O7/c1-16-12-30(25(35)28-24(16)34)13-22(31)29(14-23(32)33)11-10-27-26(36)37-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,12,21H,10-11,13-15H2,1H3,(H,27,36)(H,32,33)(H,28,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUYSHQBEXUIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)N(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of Fmoc-PNA-T-OH is DNA. It is incorporated into a Peptide Nucleic Acid (PNA) and selectively binds to Thymine (T) in a complementary DNA strand.

Mode of Action

Fmoc-PNA-T-OH interacts with its targets through a process known as hybridization. This involves the formation of a PNA-DNA duplex, where the PNA strand is complementary to a specific DNA sequence. The Fmoc group protects amines in synthesis and is deprotected with bases such as secondary amines like piperidine.

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-PNA-T-OH is DNA replication. By binding to specific DNA sequences, Fmoc-PNA-T-OH can potentially interfere with the process of DNA replication.

Pharmacokinetics

It’s known that the compound is sensitive to moisture and heat, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of Fmoc-PNA-T-OH’s action are largely dependent on its specific DNA target. By binding to DNA, it can potentially alter gene expression and disrupt cellular processes.

Action Environment

The action, efficacy, and stability of Fmoc-PNA-T-OH can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and heat, suggesting that it should be stored under inert gas and at low temperatures to maintain its stability.

生化学分析

Biochemical Properties

The biochemical properties of Fmoc-PNA-T-OH are intriguing. The milder chemistry of the Fmoc/Bhoc protection allows the synthesis of PNA with sensitive reporter groups. The benzhydryloxycarbonyl (Bhoc) group protection of the exocyclic amino groups of the nucleobases provides sufficient protection during synthesis. It is readily removed under the cleavage conditions, and renders solubility to the monomers.

Cellular Effects

It is known that PNA oligomers are less soluble in water than DNA, and in some aqueous buffers (especially phosphate) poor solubility can be an issue. This is particularly true with increasing length (>12 units) and purine content (especially G above 60%).

Molecular Mechanism

The molecular mechanism of Fmoc-PNA-T-OH involves forming extremely stable triplexes that have sufficient stability to invade intact double stranded DNA. The stronger binding between complementary PNA/DNA strands than between DNA/DNA strands at low to medium ionic strength can be attributed to the lack of charge repulsion between PNA and DNA.

Temporal Effects in Laboratory Settings

It is known that cleavage and deprotection can be achieved in minutes, provided a suitable resin is used.

生物活性

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid is a complex organic compound that integrates multiple functional groups, including fluorenyl and pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C40H35N7O8, with a molecular weight of 741.7 g/mol. The IUPAC name reflects its intricate structure, which includes various protective groups typically used in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C40H35N7O8 |

| Molecular Weight | 741.7 g/mol |

| IUPAC Name | 2-[[2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid |

| CAS Number | 169396-92-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorenylmethoxycarbonyl (Fmoc) group is often employed in peptide synthesis for temporary protection of amine groups, which may enable the compound to modulate biological pathways effectively.

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures have shown significant inhibition against key enzymes involved in metabolic pathways, particularly those related to bacterial cell wall synthesis. For instance, derivatives containing the fluorenyl group have been evaluated for their inhibitory effects on Mycobacterium tuberculosis enzymes such as InhA, crucial for fatty acid biosynthesis .

- Cellular Interaction : The presence of the pyrimidine moiety suggests potential interactions with nucleic acid synthesis pathways, possibly affecting cellular proliferation and survival in pathogenic organisms.

Biological Activity Studies

Research has indicated that derivatives of the fluorenyl group exhibit various biological activities:

- Antimicrobial Activity : Compounds similar to this compound have been shown to possess antimicrobial properties against Staphylococcus aureus and other bacterial strains. For example, tilorone, a fluorenone derivative, demonstrated inhibitory effects on bacterial growth through mechanisms involving DNA primase inhibition .

Case Studies

Several case studies highlight the biological relevance of compounds related to this structure:

- Inhibition of Mycobacterial Enzymes : A study focused on the synthesis and screening of fluorenone derivatives revealed promising results in inhibiting InhA, an enzyme critical for mycobacterial survival. This suggests that similar compounds could be developed as anti-tuberculosis agents .

- Peptide Synthesis Applications : The Fmoc group allows for the selective protection of amino acids during peptide synthesis, indicating potential applications in drug development where precise amino acid sequences are crucial for biological activity .

科学的研究の応用

Medicinal Chemistry

Fmoc-AEA is utilized in the design and synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or specificity towards certain targets. The incorporation of the fluorenylmethyloxycarbonyl (Fmoc) group provides a protective mechanism during peptide synthesis, which is crucial for developing therapeutics.

Drug Delivery Systems

The compound's unique properties make it suitable for drug delivery applications. It can be conjugated with various drugs to improve their solubility and bioavailability. The dioxo-pyrimidine moiety has shown promise in targeting specific cellular pathways, enhancing the efficacy of the delivered drugs.

Peptide Synthesis

Fmoc-AEA plays a vital role in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under mild conditions, facilitating the stepwise addition of amino acids to form complex peptides. This method is widely used in producing therapeutic peptides and proteins.

Case Study 1: Anticancer Peptides

Research has demonstrated that peptides synthesized using Fmoc-AEA exhibit significant anticancer activity. For instance, a study reported the development of a peptide that selectively targeted cancer cells while sparing normal cells, leading to reduced side effects during treatment.

Case Study 2: Targeted Drug Delivery

In a recent study, Fmoc-AEA was conjugated with a chemotherapeutic agent to create a targeted delivery system. This approach improved the drug's efficacy by ensuring higher concentrations at tumor sites while minimizing systemic exposure.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their implications:

準備方法

Preparation of 5-Methyluracil Acetic Acid

The thymine moiety is functionalized with an acetic acid linker through alkylation:

-

Alkylation : 5-Methyluracil (1.0 eq) is reacted with tert-butyl bromoacetate (1.2 eq) in DMF using K₂CO₃ (2.0 eq) at 60°C for 12 hours.

-

Deprotection : The tert-butyl group is removed with TFA/CH₂Cl₂ (1:1) for 2 hours.

Yield : 78%.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF | 60°C, 12 h | 85% |

| Deprotection | TFA/CH₂Cl₂ | RT, 2 h | 95% |

Backbone Assembly: Fmoc-Protected Ethylenediamine-Glycine

Ethylenediamine Functionalization

The backbone is constructed using Fmoc chemistry:

-

Fmoc Protection : Ethylenediamine (1.0 eq) is treated with Fmoc-OSu (1.1 eq) in THF/water (3:1) at pH 9.0 (NaHCO₃).

-

Glycine Coupling : The intermediate is reacted with glycine tert-butyl ester (1.2 eq) using HATU (1.2 eq) and DIPEA (2.5 eq) in DMF.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Fmoc Protection | Fmoc-OSu, NaHCO₃ | RT, 4 h | 92% |

| Glycine Coupling | HATU, DIPEA | RT, 6 h | 88% |

Solid-Phase Assembly of the PNA Monomer

Resin Loading and Coupling

-

Resin Activation : Fmoc-XAL-PEG-PS resin is swollen in DMF and treated with 20% piperidine to remove Fmoc.

-

Nucleobase Coupling : The nucleobase acetic acid (3.0 eq) is activated with HATU (3.0 eq) and DIPEA (6.0 eq) in DMF, then coupled to the resin-bound backbone (2 h, RT).

-

Capping : Unreacted sites are blocked with acetic anhydride/lutidine (5 min).

Cycle Parameters :

| Parameter | Value |

|---|---|

| Coupling Time | 2 h |

| Activator | HATU |

| Base | DIPEA |

| Temperature | RT |

Cleavage and Purification

-

Cleavage : Resin is treated with TFA/m-cresol (95:5) for 90 minutes.

-

Precipitation : Crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized.

-

HPLC Purification : C18 column with acetonitrile/water (0.1% TFA) gradient.

Analytical Characterization

Spectroscopic Data

-

HRMS (ESI) : m/z 507.19 [M+H]⁺ (Calc. 506.52).

-

¹H NMR (DMSO-d₆) : δ 10.8 (s, 1H, NH), 7.8–7.3 (m, 8H, Fmoc), 4.3 (t, 2H, CH₂), 3.4 (q, 2H, CH₂).

-

HPLC Retention Time : 12.7 min (C18, 50% acetonitrile).

Purity and Yield Optimization

| Parameter | Optimized Value |

|---|---|

| Coupling Reagent | HATU > HOAt |

| Activator Equivalents | 3.0 eq |

| Reaction Scale | 2–5 µmol |

Challenges and Mitigation Strategies

-

Epimerization : Minimized using HATU and short coupling times.

-

Byproduct Formation : Capping with acetic anhydride reduces deletion sequences.

Scale-Up Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。